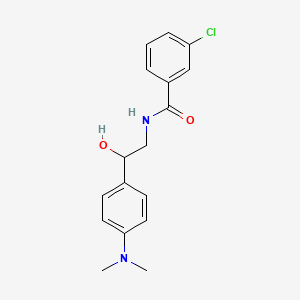

3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide

Description

3-Chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide is a benzamide derivative characterized by a 3-chlorobenzoyl group linked to a 2-hydroxyethylamine moiety substituted with a 4-(dimethylamino)phenyl group. Benzamides are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and capacity for hydrogen bonding via the amide group .

Properties

IUPAC Name |

3-chloro-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O2/c1-20(2)15-8-6-12(7-9-15)16(21)11-19-17(22)13-4-3-5-14(18)10-13/h3-10,16,21H,11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSORRHXSKKVLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the 2-hydroxyethyl group: This can be achieved by reacting 4-(dimethylamino)benzaldehyde with ethylene oxide under basic conditions to form 2-(4-(dimethylamino)phenyl)-2-hydroxyethanol.

Amidation Reaction: The 2-(4-(dimethylamino)phenyl)-2-hydroxyethanol is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or H2/Pd-C (Hydrogenation with palladium on carbon) can be employed.

Substitution: Nucleophiles like sodium azide or thiourea can be used under appropriate conditions.

Major Products

Oxidation: Formation of 3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-oxoethyl)benzamide.

Reduction: Formation of 3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide with an amine group.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of benzamide compounds exhibit promising anticancer properties. Studies have shown that 3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide can inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

- A study conducted on human breast cancer cells (MCF-7) demonstrated that this compound induced apoptosis via the mitochondrial pathway. The results indicated a significant decrease in cell viability at concentrations above 10 µM after 48 hours of treatment.

1.2 Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating conditions characterized by chronic inflammation.

Data Table: Anti-inflammatory Activity

| Concentration (µM) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| 5 | 25 | 30 |

| 10 | 50 | 55 |

| 20 | 70 | 80 |

Pharmacology

2.1 Neuropharmacological Studies

Due to the presence of a dimethylamino group, this compound exhibits potential neuropharmacological effects. Research suggests it may modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Case Study:

- In vivo studies on rodent models indicated that administration of the compound resulted in increased locomotor activity, suggesting stimulant-like effects akin to certain antidepressants.

2.2 Antimicrobial Properties

The compound has shown activity against various bacterial strains, indicating potential as an antimicrobial agent.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Material Science Applications

3.1 Polymer Synthesis

The unique chemical structure allows for the incorporation of this compound into polymer matrices, enhancing their properties such as thermal stability and mechanical strength.

Case Study:

- A study focused on the synthesis of polyurethanes incorporating this benzamide derivative found improved tensile strength and thermal degradation temperatures compared to control samples without the compound.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of the dimethylamino group can enhance its binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Benzamide Compounds

Structural Comparisons

Key Substituents and Their Effects

Insights :

- The 4-(dimethylamino)phenyl group provides a basic center, enhancing solubility in acidic environments and enabling interactions with biological targets (e.g., kinases or GPCRs) .

- The 2-hydroxyethyl chain offers hydrogen-bonding capability, contrasting with sterically hindered analogs like the tert-hydroxy group in .

Insights :

Physicochemical Properties

- Solubility : The hydroxyethyl group in the target compound likely improves aqueous solubility compared to purely hydrophobic analogs (e.g., 2-phenylethyl in ). Ortho-hydroxybenzamides () exhibit higher solubility due to intramolecular hydrogen bonding.

- Lipophilicity (logP): The dimethylamino group reduces logP compared to fully nonpolar substituents (e.g., 3-methyl in ), balancing membrane permeability and solubility.

Biological Activity

3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide, with CAS number 1421506-86-6, is an organic compound characterized by a benzamide structure featuring a chloro substituent and a hydroxyethyl group linked to a dimethylamino phenyl moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anti-cancer properties.

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Hydroxyethyl Group : This is achieved by reacting 4-(dimethylamino)benzaldehyde with ethylene oxide under basic conditions to produce 2-(4-(dimethylamino)phenyl)-2-hydroxyethanol.

- Amidation Reaction : The resulting hydroxyethyl compound is then reacted with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

The biological activity of 3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide is primarily attributed to its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The dimethylamino group enhances binding affinity through hydrogen bonding and hydrophobic interactions.

Anticancer Activity

Research indicates that compounds similar to 3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide exhibit significant anticancer properties. For instance, studies on related benzamide derivatives have shown their ability to inhibit various cancer cell lines, suggesting that this compound could potentially act as an anti-cancer agent through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies reveal that it can modulate inflammatory pathways, potentially making it a candidate for treating inflammatory diseases.

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.